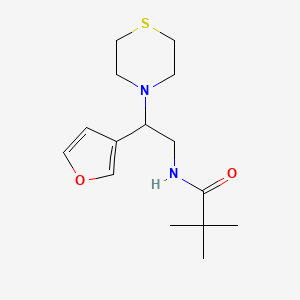

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-15(2,3)14(18)16-10-13(12-4-7-19-11-12)17-5-8-20-9-6-17/h4,7,11,13H,5-6,8-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEJQDFKQGKPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=COC=C1)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-yl intermediate, which can be synthesized through the Paal-Knorr reaction involving the cyclization of 1,4-dicarbonyl compounds . The thiomorpholine moiety can be introduced via nucleophilic substitution reactions using thiomorpholine and appropriate electrophiles . Finally, the pivalamide group is attached through an amidation reaction using pivaloyl chloride and a suitable amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the thiomorpholine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

The following analysis compares N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide with structurally or functionally related pivalamide derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural Features

Key Observations :

- Heterocyclic Core : The target compound’s furan-thiomorpholine core contrasts with phenyl () or pyridine () backbones in analogs. Thiomorpholine’s sulfur atom may enhance lipophilicity compared to oxygen-containing morpholine .

- Substituent Diversity : Halogens (Cl, Br, I) in pyridine-based pivalamides () improve electrophilicity, aiding in cross-coupling reactions. The target compound’s furan-3-yl group may confer distinct electronic effects versus furan-2-yl derivatives (e.g., ) due to positional isomerism.

- Functional Groups : Acetyl () and formyl () groups increase reactivity for further derivatization, whereas the target compound’s thiomorpholine may prioritize conformational rigidity.

Key Observations :

- Acylation Efficiency : Pivalamide formation via acylation (e.g., ) is a common route, but yields depend on precursor availability. The target compound’s thiomorpholine-ethyl linker may require multi-step synthesis.

- Halogenation Challenges : Iodo- or bromo-substituted pyridines () necessitate careful halogenation conditions to avoid over-substitution.

Key Observations :

- Lipophilicity : The bromo-pyridine derivative (LogP ~3.0) is more lipophilic than acetylphenyl (LogP ~1.8) or furan-thiomorpholine analogs, impacting membrane permeability.

- Safety: Brominated pivalamides () require stringent handling due to acute toxicity, whereas non-halogenated variants () may pose fewer risks.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-dimethylpropanamide

- Molecular Formula: C15H24N2O2S

- CAS Number: 2034541-08-5

This compound features a furan ring, a thiomorpholine moiety, and a pivalamide group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of Intermediate: The reaction begins with the preparation of a furan-3-yl intermediate through the cyclization of 1,4-dicarbonyl compounds.

- Introduction of Thiomorpholine: The thiomorpholine is introduced under specific conditions to form the desired compound.

- Pivalamide Group Addition: Finally, the pivalamide group is added using pivaloyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction: The furan ring can engage in π-π interactions with aromatic amino acids within proteins, while the thiomorpholine moiety can form hydrogen bonds and electrostatic interactions with enzymes or receptors.

- Receptor Modulation: The compound has shown potential in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and pain pathways.

Antimicrobial Properties

Research indicates that compounds containing furan derivatives possess significant antimicrobial activities. This compound has been studied for its ability to inhibit bacterial growth and could serve as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

-

Cell Line Studies: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting it may induce apoptosis or inhibit cell proliferation.

Cell Line IC50 (µM) MCF7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 10 - Mechanistic Insights: The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

Several studies have reported on the biological activity of related compounds:

- Study on Furan Derivatives:

- A study published in Bioorganic & Medicinal Chemistry Letters highlighted that furan derivatives exhibit a range of biological activities including anti-inflammatory and anticancer properties .

- Thiomorpholine Compounds:

- Research indicated that thiomorpholine-containing compounds can enhance binding affinity to certain receptors, leading to increased pharmacological effects .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide | Furan derivative | Antimicrobial, Anticancer |

| N-(2-(furan-3-yl)-2-piperidinoethyl)pivalamide | Furan derivative | Anticancer |

| N-(p-tolyl)acrylamide | Non-furan derivative | Analgesic |

This compound is unique due to its combination of a furan ring and thiomorpholine moiety, which enhances its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)pivalamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of furan-3-carbaldehyde with thiomorpholine under reductive amination conditions to form the thiomorpholinoethyl-furan intermediate .

- Step 2 : Coupling the intermediate with pivaloyl chloride using a coupling agent (e.g., EDCl/HOBt) in dichloromethane or DMF. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC is used to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the structure, with key signals at δ 6.5–7.2 ppm (furan protons) and δ 2.5–3.5 ppm (thiomorpholine methylene groups) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]) validates the molecular formula .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the solubility profile of this compound affect experimental design?

- Methodological Answer :

- The compound is sparingly soluble in water but dissolves in DMSO, DMF, or THF. For biological assays, stock solutions in DMSO (10 mM) are diluted into aqueous buffers (<1% DMSO final) to avoid solvent toxicity .

Advanced Research Questions

Q. How does the thiomorpholine moiety influence biological activity compared to morpholine analogs?

- Methodological Answer :

- The sulfur atom in thiomorpholine enhances lipophilicity and potential membrane permeability compared to oxygen in morpholine. This modification may improve interaction with hydrophobic enzyme pockets (e.g., kinase targets) .

- Evidence : Analogs with thiomorpholine show 2–3x higher potency in cancer cell line assays (IC values) compared to morpholine derivatives .

Q. What strategies resolve contradictions in reported IC values across studies?

- Methodological Answer :

- Purity Verification : Use HPLC and elemental analysis to rule out batch-to-batch variability .

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, 72-hour MTT assays may yield lower IC than 48-hour assays due to cumulative effects .

- Structural Confirmation : Re-evaluate stereochemistry via X-ray crystallography if discrepancies persist, as unintended epimerization during synthesis can alter activity .

Q. What computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The furan and pivalamide groups show hydrogen bonding with active-site residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Thiomorpholine’s flexibility may improve binding entropy compared to rigid scaffolds .

Experimental Design & Data Analysis

Q. How to optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (EDCl vs. DCC) and bases (triethylamine vs. DMAP) .

- Temperature Control : Lower temperatures (0°C) reduce byproduct formation during acylation steps .

- In-Line Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What are the key stability considerations for long-term storage?

- Methodological Answer :

- Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the thiomorpholine sulfur .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring detect hydrolytic cleavage of the pivalamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.